Emopamil

描述

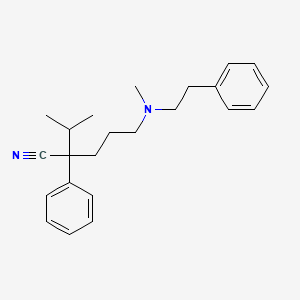

艾莫帕米是一种钙通道阻滞剂,也是人胆固醇异构酶的高亲和力配体。它属于苯乙胺类,并抑制5-羟色胺5-HT2受体。 艾莫帕米的结构包含有机胺化合物、腈化合物和两个苯环 .

准备方法

艾莫帕米的合成涉及多个步骤,包括其手性季碳中心的形成。合成路线通常涉及2-异丙基-5-(甲基-(2-苯乙基)氨基)-2-苯基戊腈与各种试剂在特定条件下的反应。 工业生产方法可能涉及优化这些反应以获得更高的产量和纯度 .

化学反应分析

Isomerization and Racemization Reactions

Emopamil undergoes acid-catalyzed isomerization during synthesis, particularly in allylaldehyde intermediates, and retro-aldol type racemization at the quaternary carbon of nitrile-alcohols . These reactions highlight the compound’s sensitivity to acidic environments and the potential for racemization, which is critical in maintaining stereochemical purity.

Interaction with this compound-Binding Protein (EBP)

This compound interacts with EBP , a sterol isomerase involved in cholesterol biosynthesis. Structural studies reveal that EBP’s binding pocket accommodates compounds with positively charged amine groups, stabilized by π-cation interactions with Trp196 and hydrogen bonds with Asn193/Glu122 . Mutagenesis experiments show that residues His76, Glu80, and Glu122 are essential for both isomerase activity and ligand binding .

| EBP Interaction Features | Key Residues | Role |

|---|---|---|

| Amine group recognition | Asn193, Glu122 | Hydrogen bonding |

| π-cation stabilization | Trp196 | Electrostatic stabilization |

| Catalytic triad | His76, Glu80 | Proton transfer network |

This interaction underpins this compound’s role in modulating drug resistance and cholesterol metabolism .

Pharmacological Reactions

As a phenylalkylamine calcium channel blocker , this compound hydrochloride inhibits L-type calcium channels, reducing intracellular calcium influx. It also alters drug distribution in the CNS by modulating P-glycoprotein (P-gp) activity , a key efflux transporter. These reactions are central to its therapeutic and research applications.

科学研究应用

Therapeutic Applications

1. Treatment of Multiple Sclerosis (MS)

Recent research has identified emopamil as a potential therapeutic agent for multiple sclerosis. Novel EBP inhibitors derived from this compound are being developed to enhance remyelination processes in the central nervous system. These compounds have shown promise in preclinical models by promoting oligodendrocyte formation and reducing demyelination . The mechanism involves the inhibition of EBP, which plays a critical role in cholesterol metabolism necessary for myelin sheath formation.

2. Cancer Therapy

this compound has been implicated in cancer treatment strategies due to its ability to influence cholesterol metabolism within tumor cells. Studies have demonstrated that EBP inhibitors can induce apoptosis in cancer cells by altering lipid metabolism pathways, which are often dysregulated in malignancies . For instance, EBP's interaction with various pharmacologically active compounds can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.

3. Neurological Disorders

Beyond MS, this compound's role in modulating cholesterol homeostasis suggests potential applications in other neurological disorders where lipid metabolism is disrupted. The binding affinity of EBP for various ligands indicates that it may serve as a target for drugs aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Key Research Findings on this compound Applications

作用机制

艾莫帕米在神经细胞的胞外位点起作用,抑制钙通道反应,而其他苯乙胺类则在胞内位点起作用。这种相互作用表明在缺血相关研究中具有更大的神经保护功效。 艾莫帕米还抑制胆固醇异构酶,影响胆固醇生物合成和自噬 .

相似化合物的比较

艾莫帕米与其他钙通道阻滞剂和胆固醇异构酶抑制剂相比:

维拉帕米: 另一种苯乙胺类钙通道阻滞剂,但在胞内起作用。

他莫昔芬: 与胆固醇异构酶上的不同位点结合,用于治疗乳腺癌。

U18666A: 抑制胆固醇生物合成,但作用机制不同。

生物活性

Emopamil is a compound primarily recognized for its role as an inhibitor of this compound-binding protein (EBP), a crucial protein involved in cholesterol metabolism and various cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms, implications in disease, and relevant research findings.

This compound acts as a calcium channel blocker, specifically classified within the phenylalkylamine class. It exhibits weak substrate properties for P-glycoprotein (P-gp), which is significant in pharmacokinetics and drug interactions . The primary biological function of EBP, which this compound inhibits, involves the conversion of Delta(8)-sterols to their corresponding Delta(7)-isomers, playing a pivotal role in cholesterol metabolism .

Interaction with Heme Oxygenase-1 (HO-1)

Recent studies have identified a significant interaction between EBP and HO-1, an enzyme that provides cytoprotection against oxidative stress. The interaction between these proteins has been shown to alleviate cholesterol-induced oxidative damage in cardiomyocytes by modulating intracellular lipid metabolism . The activation of the PI3K/AKT and Nrf2/mTOR signaling pathways leads to the upregulation of both HO-1 and EBP, contributing to myocardial protection under high cholesterol conditions .

Clinical Implications

The biological activity of this compound extends into clinical realms, particularly concerning cardiovascular diseases and metabolic disorders. Its ability to modulate cholesterol metabolism suggests potential therapeutic applications in conditions characterized by dyslipidemia.

Case Studies

- Conradi-Hünermann-Happle Syndrome : A notable case involved a patient with mutations in the EBP gene leading to this syndrome. Genetic analysis revealed a missense mutation that likely contributes to the clinical manifestations associated with EBP dysfunction . This underscores the importance of EBP in developmental processes and its relationship with this compound.

- Multiple Sclerosis Treatment : this compound-binding protein inhibitors have been explored for their therapeutic potential in treating multiple sclerosis. Research indicates that these inhibitors may offer novel approaches to managing this complex neurological condition by targeting pathways influenced by EBP .

Research Findings

A summary of findings related to this compound's biological activity is presented in Table 1 below:

属性

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWDSVKAUWFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868474 | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78370-13-5 | |

| Record name | Emopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78370-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emopamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。